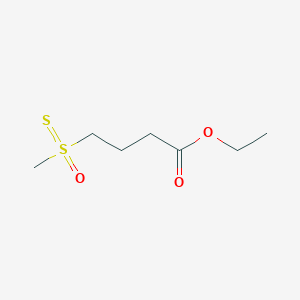

Ethyl 4-(methylsulfonothioyl)butanoate

Descripción

Ethyl 4-(methylsulfonothioyl)butanoate is a sulfur-containing ester characterized by a methylsulfonothioyl (–S–SO₂–CH₃) functional group at the fourth carbon of the butanoate backbone. This group imparts unique electronic and steric properties, distinguishing it from other esters with aryl or heterocyclic substituents.

Propiedades

Fórmula molecular |

C7H14O3S2 |

|---|---|

Peso molecular |

210.3 g/mol |

Nombre IUPAC |

ethyl 4-methylsulfonothioylbutanoate |

InChI |

InChI=1S/C7H14O3S2/c1-3-10-7(8)5-4-6-12(2,9)11/h3-6H2,1-2H3 |

Clave InChI |

FNLRGTYSGNKSBQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCCS(=O)(=S)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonothioyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . The general reaction involves the reaction of 4-(methylsulfonothioyl)butanoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In industrial settings, esters like Ethyl 4-(methylsulfonothioyl)butanoate are often produced via Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This method is favored for its simplicity and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(methylsulfonothioyl)butanoate can undergo various chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

Reduction: Produces primary alcohols.

Substitution: Results in the formation of new esters or other substituted products.

Aplicaciones Científicas De Investigación

Ethyl 4-(methylsulfonothioyl)butanoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 4-(methylsulfonothioyl)butanoate involves its interaction with various molecular targets. The sulfonothioyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can modulate biochemical pathways and exert specific effects.

Comparación Con Compuestos Similares

Substituent-Driven Functional Differences

Ethyl 4-(3-Bromophenyl)Butanoate (CAS 176088-58-7)

- Structure : Features a 3-bromophenyl group at the fourth carbon .

- Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).

- Key Properties :

- Contrast with Target Compound: The bromophenyl group is inert compared to the methylsulfonothioyl group, which may act as a leaving group or participate in nucleophilic substitutions.

Ethyl 4-(4-Bromophenyl)Butanoate (CAS 105986-54-7)

- Structure : Para-substituted bromophenyl variant .

- Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).

- Key Properties :

- Contrast with Target Compound :

- Bromophenyl esters lack sulfur’s redox activity, limiting utility in catalysis or thiol-based reactions.

Ethyl 4-{[3-Cyano-6-(5-Methyl-2-Furyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Butanoate

- Structure: Contains a pyridine ring with cyano, trifluoromethyl, and furyl substituents, linked via a sulfanyl (–S–) group .

- Key Properties: The sulfanyl group enhances nucleophilicity, enabling thiol-disulfide exchange reactions. Trifluoromethyl and cyano groups increase metabolic stability, relevant to agrochemical design .

- Contrast with Target Compound: Sulfanyl (–S–) vs. sulfonothioyl (–S–SO₂–): The latter’s sulfone moiety adds polarity and oxidative stability.

Physicochemical and Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.